molecular formula C14H18N2O B13119370 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one

5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13119370
M. Wt: 230.31 g/mol
InChI Key: BCSMPHYXKCTGIL-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one typically involves a multi-step process:

    Biginelli Reaction: This is a one-pot synthesis method that involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production may involve optimization of the Biginelli reaction for higher yields and purity. This could include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl or ethyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the dihydropyrimidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used.

Major Products

The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
  • 5-Ethyl-6-methyl-4-(m-tolyl)-3,4-dihydropyrimidin-2(1H)-one
  • 5-Ethyl-6-methyl-4-(o-tolyl)-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

5-ethyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C14H18N2O/c1-4-12-10(3)15-14(17)16-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,15,16,17)

InChI Key

BCSMPHYXKCTGIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1C2=CC=C(C=C2)C)C

Origin of Product

United States

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